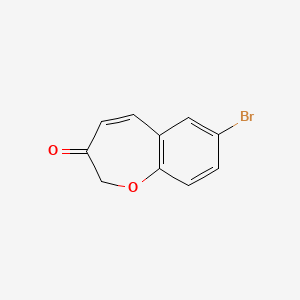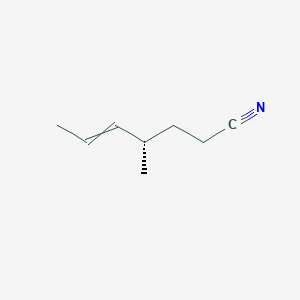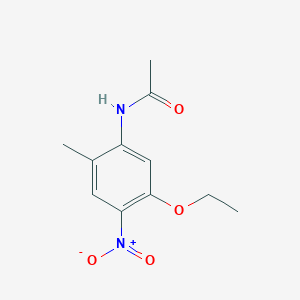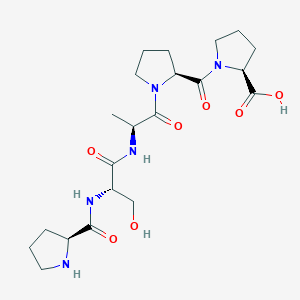
L-Prolyl-L-seryl-L-alanyl-L-prolyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-seryl-L-alanyl-L-prolyl-L-proline is a synthetic peptide composed of five amino acids: proline, serine, alanine, proline, and proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-seryl-L-alanyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-seryl-L-alanyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often involve the use of specific enzymes or chemical reagents to replace one amino acid with another.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine can produce serine derivatives, while substitution reactions can yield peptide analogs with altered biological activity.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-seryl-L-alanyl-L-prolyl-L-proline has several applications in scientific research:
Chemistry: It is used as a model peptide to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate protein folding, stability, and interactions.
Medicine: It has potential therapeutic applications, including as a scaffold for drug development and delivery systems.
Industry: The compound is used in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-seryl-L-alanyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and triggering downstream effects. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or as a structural component in biomaterials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Prolyl-L-alanyl-L-seryl-L-alanine: Another synthetic peptide with a similar structure but different sequence.
L-Prolyl-L-proline: A simpler peptide with only two amino acids, used in various biochemical studies.
L-Prolyl-L-seryl-L-prolyl-L-leucyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-seryl-L-seryl-L-prolyl-L-tryptophyl: A more complex peptide with additional amino acids, used in advanced research applications.
Uniqueness
L-Prolyl-L-seryl-L-alanyl-L-prolyl-L-proline is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and interactions. This uniqueness makes it valuable for studying peptide behavior and developing new applications in various fields.
Eigenschaften
CAS-Nummer |
459140-93-3 |
|---|---|
Molekularformel |
C21H33N5O7 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H33N5O7/c1-12(23-18(29)14(11-27)24-17(28)13-5-2-8-22-13)19(30)25-9-3-6-15(25)20(31)26-10-4-7-16(26)21(32)33/h12-16,22,27H,2-11H2,1H3,(H,23,29)(H,24,28)(H,32,33)/t12-,13-,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
OBJOQHBFZFFFSK-QXKUPLGCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3 |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C3CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


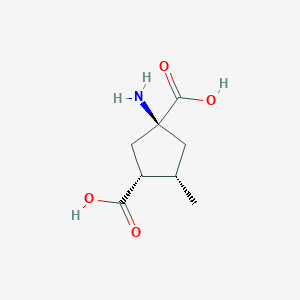
![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
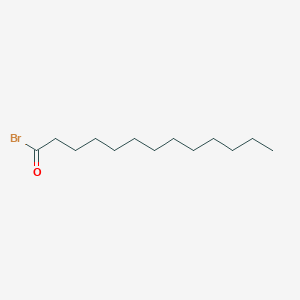
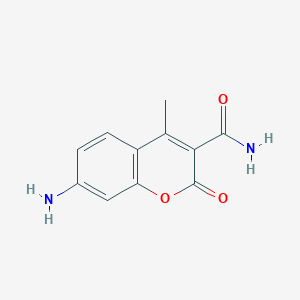
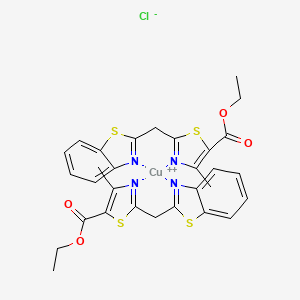
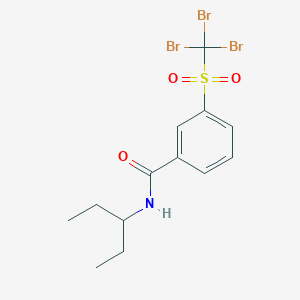
![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)

